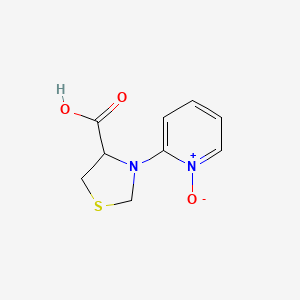![molecular formula C16H19NO2 B13999610 3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile CAS No. 2702-83-2](/img/structure/B13999610.png)
3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile is an organic compound with a complex structure that includes a methoxyphenyl group, a cyclohexyl ring, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile typically involves multiple steps. One common method includes the Friedel-Crafts acylation of a methoxybenzene derivative followed by cyclization and nitrile formation. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Substitution: Various nucleophiles, such as amines or thiols, under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Oxocyclohexyl)propanenitrile: Lacks the methoxyphenyl group, leading to different chemical properties and reactivity.
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: Contains a benzotriazinyl group, which imparts different biological activities
Uniqueness
3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile is unique due to its combination of a methoxyphenyl group and a cyclohexyl ring, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
2702-83-2 |
|---|---|
Formule moléculaire |
C16H19NO2 |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
3-[1-(2-methoxyphenyl)-2-oxocyclohexyl]propanenitrile |
InChI |
InChI=1S/C16H19NO2/c1-19-14-8-3-2-7-13(14)16(11-6-12-17)10-5-4-9-15(16)18/h2-3,7-8H,4-6,9-11H2,1H3 |
Clé InChI |
ZRLJEKRKBSPTAS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2(CCCCC2=O)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


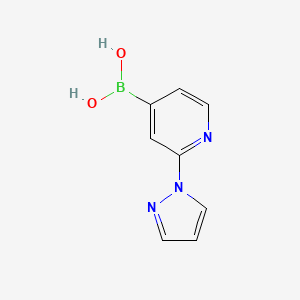
![N-[(4-fluorophenyl)methyl]-6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxamide](/img/structure/B13999537.png)
![tert-Butyl (1-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)ethyl)carbamate](/img/structure/B13999538.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidine, 4,7-dihydro-3-(phenylmethyl)-5-(trichloromethyl)-](/img/structure/B13999545.png)
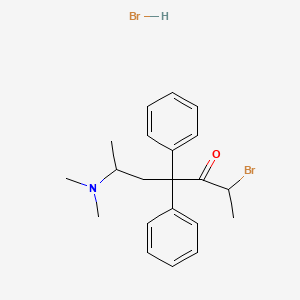
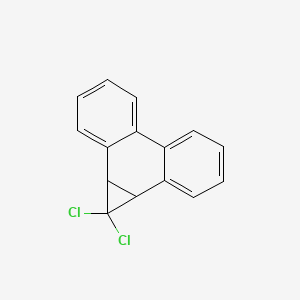
![6,8-Dimethyl-3-(phenylhydrazinylidene)-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13999566.png)

![2-[(4-Chloro-2-methylphenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one](/img/structure/B13999581.png)


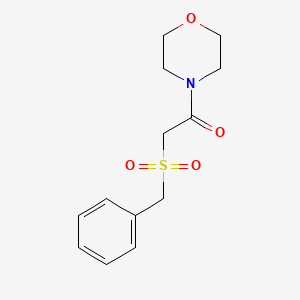
![3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile](/img/structure/B13999621.png)
